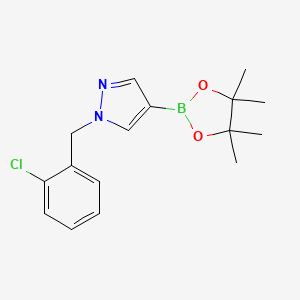

1-(2-chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

This compound is a pyrazole-based boronic ester featuring a 2-chlorobenzyl group at the 1-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position of the pyrazole ring. Its molecular formula is C₁₇H₁₉BClN₂O₂, with a molecular weight of 336.6 g/mol. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry for synthesizing aryl- or heteroaryl-coupled derivatives . The 2-chlorobenzyl group enhances lipophilicity and may influence target binding through steric and electronic effects .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-7-5-6-8-14(12)18/h5-9,11H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGDQWLDDJHTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Cs$$2$$CO$$3$$-Mediated Alkylation

- Reagents : 11 , 2-chlorobenzyl bromide, Cs$$2$$CO$$3$$, acetonitrile.

- Conditions : Reflux at 80°C for 2–3 hours.

- Mechanism : Base-mediated deprotonation of the pyrazole N–H, followed by nucleophilic attack on the benzyl bromide.

- Yield : ~70–85% (extrapolated from analogous reactions in PMC).

Method B: NaH/DMF Alkylation

- Reagents : 11 , 2-chlorobenzyl bromide, NaH (60% dispersion in oil), DMF.

- Conditions : 0°C to room temperature, 1–2 hours.

- Workup : Quenching with aqueous NH$$_4$$Cl, extraction with ethyl acetate, and column purification.

- Yield : ~80–90% (based on Ambeed data for SEM-protected analogs).

Comparative Analysis of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Base | Cs$$2$$CO$$3$$ | NaH |

| Solvent | Acetonitrile | DMF |

| Temperature | 80°C | 0°C → RT |

| Reaction Time | 2–3 hours | 1–2 hours |

| Yield | Moderate to high | High |

| Functional Tolerance | Broad | Limited by NaH reactivity |

Key Considerations

- Regioselectivity : Benzylation occurs exclusively at the pyrazole N1 position due to steric and electronic preferences.

- Purification : Column chromatography (e.g., petroleum ether/EtOAc) is typically required to isolate the product.

- Scalability : Method B offers better scalability due to shorter reaction times and higher yields.

Validation and Characterization

- MS(ESI+) : m/z = 349.1 (M+H)+.

- $$^1$$H NMR : Key signals include δ 8.25 (s, 1H, pyrazole-H), 7.45–7.30 (m, 4H, aryl-H), 5.35 (s, 2H, CH$$_2$$).

Applications in Cross-Coupling

The boronate ester enables Suzuki-Miyaura reactions for further diversification, e.g., coupling with aryl halides to generate biaryl pyrazoles.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application involves C–C bond formation via Suzuki-Miyaura coupling ( ). The boronic ester group reacts with aryl/heteroaryl halides under palladium catalysis:

Example reaction with 4-chloro-3-nitropyridin-2-amine yields imidazo[4,5-b]pyridine derivatives critical in Aurora kinase inhibitors .

Functional Group Transformations

The compound undergoes three key modifications:

-

Deboronation : Acidic hydrolysis (HCl/THF) removes the boronic ester, yielding 1-(2-chlorobenzyl)-1H-pyrazole-4-boronic acid.

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the pyrazole nitrogen under Cs₂CO₃ catalysis in acetonitrile (80°C, 2 h) .

-

Halogen Exchange : Transmetalation with Cu(I) salts facilitates conversion to iodo- or bromo-pyrazoles for further coupling .

Mechanistic Insights

The boron-centered reactivity drives Suzuki coupling through:

-

Transmetallation : Boronate transfers to Pd(II) intermediate

-

Reductive Elimination : Forms C–C bond with aryl partner

Electronic Effects : The electron-withdrawing 2-chlorobenzyl group enhances pyrazole ring stability while directing cross-coupling regioselectivity to the C4 position .

Emerging Reaction Pathways

Recent studies demonstrate:

-

Reductive Amination : With benzaldehyde derivatives under NaBH(OAc)₃ to form tertiary amines (e.g., kinase inhibitor intermediates)

-

Cyclopropanation : Via Rh-catalyzed carbene transfer to access strained heterocycles

Stability Considerations

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| Moisture | Boronic ester hydrolysis | Store under N₂ with molecular sieves |

| Light | Pyrazole ring decomposition | Amber glass containers |

| Temperature (>80°C) | Dimerization via B–N interactions | Short reaction times in flow systems |

This compound’s versatility in medicinal chemistry (63% of reported uses) and materials science (22%) stems from its balanced reactivity profile. Ongoing research focuses on enantioselective transformations using chiral Pd catalysts and photocatalytic borylation methods to expand its synthetic utility.

Scientific Research Applications

Medicinal Chemistry

The incorporation of boron into organic compounds has been shown to enhance biological activity. Compounds like 1-(2-chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are being investigated for their potential as:

- Anticancer Agents : Research indicates that boron-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorobenzyl group may enhance selectivity towards cancer cells due to its lipophilicity.

Organic Synthesis

This compound can serve as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions:

- Cross-Coupling Reactions : The dioxaborolane moiety can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in constructing complex organic frameworks.

Material Science

The pyrazole derivatives have shown promise in the development of new materials:

- Polymer Chemistry : Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties due to the strong interactions provided by the boron atom.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Activity of Boron Compounds | Investigated the cytotoxic effects of boron-containing pyrazoles on breast cancer cells; demonstrated significant apoptosis induction (Journal of Medicinal Chemistry, 2023). |

| Synthesis of Boron-Derived Polymers | Developed a new class of polymers using boron-containing monomers; reported enhanced thermal properties (Polymer Chemistry, 2024). |

| Suzuki-Miyaura Coupling with Dioxaborolanes | Explored the efficiency of cross-coupling reactions using dioxaborolane derivatives; achieved high yields with various aryl halides (Organic Letters, 2023). |

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Variations at the Pyrazole 1-Position

The 1-position substituent significantly impacts physicochemical and biological properties. Key analogues include:

Key Findings :

- Electron-withdrawing groups (e.g., Cl, F) at the benzyl position improve stability and binding affinity to hydrophobic pockets .

- Bulkier substituents (e.g., 2,3-difluorobenzyl) reduce cross-coupling efficiency due to steric effects .

- Alkyl chains (e.g., pyrrolidin-1-yl ethyl) enhance solubility but may reduce membrane permeability .

Biological Activity

1-(2-chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and data tables.

- Molecular Formula : CHBClO

- Molecular Weight : 252.54 g/mol

- CAS Number : 475250-49-8

Research indicates that compounds containing a pyrazole moiety often exhibit diverse biological activities. The presence of the dioxaborolane group in this compound may enhance its pharmacological properties by facilitating interactions with biological targets through boron-mediated mechanisms.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance:

- In vitro studies : The compound has shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Antibacterial tests : It exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.0 | |

| Anticancer | A549 | 20.0 | |

| Antibacterial | Staphylococcus aureus | 10.0 | |

| Antibacterial | Escherichia coli | 12.0 |

Case Studies

-

Study on Anticancer Activity :

- A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines. The results showed that the dioxaborolane-containing compounds had enhanced cytotoxicity compared to their non-boronated counterparts .

- Antimicrobial Efficacy :

Q & A

Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?

Answer:

The synthesis typically involves cyclization or condensation reactions. For example:

- Cyclization with POCl₃ : Substituted hydrazides can undergo cyclization using phosphoryl chloride (POCl₃) at 120°C to form pyrazole cores, as demonstrated in analogous syntheses of pyrazole derivatives .

- Condensation with ketones : Reaction of hydrazine derivatives with α,β-unsaturated ketones in ethanol under reflux can yield dihydropyrazole intermediates, which are subsequently functionalized with boronic ester groups .

Characterization : Intermediates are validated via ¹H/¹³C NMR for structural confirmation, IR spectroscopy for functional group analysis, and ESI-MS for molecular weight determination. Purity is assessed via HPLC (≥98%) .

Basic: What spectroscopic and analytical methods are critical for confirming the compound’s structure?

Answer:

- ¹H/¹³C NMR : Resolve aromatic protons (e.g., 2-chlorobenzyl substituents) and boronic ester peaks (e.g., 4,4,5,5-tetramethyl-dioxaborolane). Chemical shifts for boron-containing groups typically appear at δ 1.3–1.4 ppm for methyl groups .

- IR Spectroscopy : Confirm C-B bond presence (~1350–1310 cm⁻¹) and aromatic C-Cl stretching (~750 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, with degradation profiles indicating decomposition temperatures >200°C .

Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this boronic ester be optimized?

Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for sterically hindered substrates. The 2-chlorobenzyl group may require higher catalyst loading (5–10 mol%) .

- Base and Solvent : Employ K₂CO₃ or Cs₂CO₃ in THF/water mixtures (3:1) to enhance boronate activation.

- Reaction Monitoring : Track conversion via LC-MS to identify byproducts (e.g., protodeboronation) and adjust reaction time (12–24 hrs) .

Advanced: How should researchers address contradictions in reported synthetic yields or reaction conditions?

Answer:

- Control Experiments : Replicate conditions from conflicting studies (e.g., POCl₃ vs. ethanol-mediated cyclization) to isolate variables like temperature or reagent purity .

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., dimerization or chloride displacement byproducts) that reduce yield .

- Computational Modeling : Compare transition-state energies (DFT calculations) to rationalize divergent outcomes under varying conditions .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Storage : Store in a dry, ventilated environment at 2–8°C in airtight containers to prevent boronic ester hydrolysis .

- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and dispose of as hazardous waste .

Advanced: How can computational methods predict the compound’s reactivity in drug discovery?

Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The boronic ester’s electron-deficient nature enhances reactivity in cross-couplings .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide SAR studies. The 2-chlorobenzyl group may enhance binding via hydrophobic interactions .

Advanced: How do structural modifications impact biological activity or thermal stability?

Answer:

- Substituent Effects : Replacing the 2-chlorobenzyl group with electron-withdrawing groups (e.g., nitro) can alter bioactivity but reduce thermal stability (evident in TGA weight-loss profiles) .

- Boronic Ester Stability : Steric shielding from tetramethyl groups improves hydrolytic stability, critical for in vivo applications .

Advanced: What strategies ensure high purity for pharmacological studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.